Chrysine 7-O-beta-gentiobioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

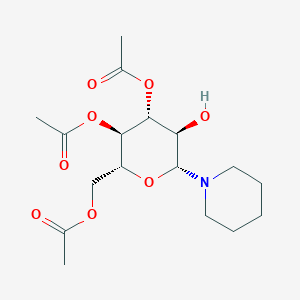

Chrysin 7-O-beta-gentiobioside is a natural product found in Spartium junceum with data available.

Applications De Recherche Scientifique

Recherche en glycobiologie

Chrysine 7-O-beta-gentiobioside: est utilisé dans la recherche en glycobiologie en raison de ses propriétés de glycosylation . La glycosylation est une modification post-traductionnelle critique des protéines et des lipides, et l'étude de ce composé peut aider à comprendre son influence sur les processus biologiques tels que l'adhésion cellulaire, l'antigénicité et le repliement des protéines.

Potentiel anti-inflammatoire

La recherche a indiqué que les flavonoïdes comme la This compound peuvent posséder des propriétés anti-inflammatoires . Cette application est importante dans le développement de nouveaux traitements pour les maladies inflammatoires, car elle peut conduire à la découverte de nouveaux agents anti-inflammatoires.

Activité anticancéreuse

Le potentiel anticancéreux de la This compound est un domaine de recherche prometteur. Les flavonoïdes sont connus pour jouer un rôle dans la prévention et le traitement du cancer en induisant l'apoptose et en inhibant la prolifération cellulaire . L'efficacité de ce composé contre diverses lignées cellulaires cancéreuses est en cours d'exploration.

Pharmacocinétique

This compound: est étudié pour ses propriétés pharmacocinétiques, qui décrivent comment le corps absorbe, distribue, métabolise et excrète un médicament . La compréhension de ces propriétés est cruciale pour le développement de médicaments efficaces et sûrs.

Effets neuroprotecteurs

Il y a un intérêt croissant pour les effets neuroprotecteurs des flavonoïdes This compound peut contribuer à la protection des cellules neurales et à la prévention des maladies neurodégénératives . La recherche dans ce domaine pourrait conduire à des percées dans le traitement de maladies comme la maladie d'Alzheimer et la maladie de Parkinson.

Propriétés antioxydantes

Les flavonoïdes sont bien connus pour leurs capacités antioxydantes This compound est étudié pour sa capacité à neutraliser les radicaux libres et à réduire le stress oxydatif dans les cellules . Cette application a des implications pour la prévention des maladies associées aux dommages oxydatifs, telles que les maladies cardiaques et le diabète.

Mécanisme D'action

Target of Action

Chrysin 7-O-beta-gentiobioside is a glycosylation product of Chrysin The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it is a glycosylation product of chrysin , which suggests that it may share some of the biological activities of its parent compound, Chrysin.

Biochemical Pathways

As a glycosylation product of Chrysin , it may be involved in similar biochemical pathways as Chrysin.

Pharmacokinetics

A study has been conducted to measure the concentrations of Chrysin 7-O-beta-gentiobioside in mouse blood and its pharmacokinetics . The compound was administered intravenously at a dose of 5 mg/kg, and the mouse blood was withdrawn at various time points after administration . The intra-day and inter-day accuracy ranged from 86.2 to 109.3%, and the recovery of the analytes after protein precipitation were all above 78.2% . This suggests that the compound has good bioavailability.

Result of Action

It is known to be a flavonoid isolated from the flowers of spartium junceum that exhibits cytocidal and antimicrobial properties .

Action Environment

It is known that the compound is stored at temperatures between -80 and -20 degrees celsius , suggesting that temperature could be a significant environmental factor affecting its stability.

Analyse Biochimique

Biochemical Properties

Chrysin 7-O-beta-gentiobioside plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, CYP3A4, and CYP2D6 . These interactions can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, Chrysin 7-O-beta-gentiobioside interacts with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2) .

Cellular Effects

Chrysin 7-O-beta-gentiobioside exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell death and survival . This compound can influence cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism . Chrysin 7-O-beta-gentiobioside also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of Chrysin 7-O-beta-gentiobioside involves its binding interactions with various biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of cytochrome P450 enzymes, leading to their inhibition . Additionally, Chrysin 7-O-beta-gentiobioside can modulate the activity of transcription factors, such as NF-κB and AP-1, resulting in altered gene expression . These molecular interactions contribute to its therapeutic effects, including its anticancer and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chrysin 7-O-beta-gentiobioside can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable when stored at -20°C and protected from light . Its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have demonstrated that Chrysin 7-O-beta-gentiobioside can maintain its biological activity over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of Chrysin 7-O-beta-gentiobioside vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, Chrysin 7-O-beta-gentiobioside can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Chrysin 7-O-beta-gentiobioside is involved in various metabolic pathways, including its interactions with cytochrome P450 enzymes and transporters . This compound undergoes biotransformation in the body, resulting in the formation of conjugated metabolites, such as chrysin-7-sulfate and chrysin-7-glucuronide . These metabolites can further interact with biotransformation enzymes and transporters, affecting the overall metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Chrysin 7-O-beta-gentiobioside within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported by organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2) . These interactions influence the localization and accumulation of Chrysin 7-O-beta-gentiobioside within specific tissues and cells .

Subcellular Localization

Chrysin 7-O-beta-gentiobioside exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of Chrysin 7-O-beta-gentiobioside is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . These localization patterns play a crucial role in determining the biological activity and therapeutic potential of Chrysin 7-O-beta-gentiobioside .

Propriétés

IUPAC Name |

5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMGGAPZYUWNMO-IPOZFMEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What analytical method was used to study Chrysin 7-O-beta-gentiobioside in the provided research? What are the advantages of this method?

A1: The research utilized a UPLC-MS/MS method to determine the concentration of Chrysin 7-O-beta-gentiobioside in mouse blood []. This method, which combines ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), offers several advantages:

- Accuracy: The reported intra-day and inter-day accuracy ranged from 86.2 to 109.3% [], indicating reliable and consistent measurements.

- Good Recovery: The recovery of Chrysin 7-O-beta-gentiobioside after protein precipitation was above 78.2% [], demonstrating efficient extraction from complex matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[4-(4-Chloro-3-methoxycyclohexyl)-3-(4-fluorocyclohexyl)-1-methyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl]sulfanylmethyl]-3,5-difluorocyclohexyl]oxy-N,N-dimethylmethanamine](/img/structure/B1494506.png)

![8H-Benzofuro[2,3-c]carbazole](/img/structure/B1494508.png)

![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)

![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)